N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
Description
This oxalamide derivative features a complex structure combining a furan-2-yl group, a 4-(4-methoxyphenyl)piperazine moiety, and a 3-phenylpropyl chain.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-35-24-13-11-23(12-14-24)31-16-18-32(19-17-31)25(26-10-6-20-36-26)21-30-28(34)27(33)29-15-5-9-22-7-3-2-4-8-22/h2-4,6-8,10-14,20,25H,5,9,15-19,21H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQROSBVPLNARJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide typically involves multiple steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 4-(4-methoxyphenyl)piperazine intermediate: This involves the reaction of 4-methoxyaniline with piperazine under controlled temperature and pressure.
Coupling of intermediates: The furan-2-yl and 4-(4-methoxyphenyl)piperazine intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the oxalamide group: The final step involves the reaction of the coupled intermediate with oxalyl chloride and 3-phenylpropylamine under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, pain, or cellular growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Substituent Analysis and Functional Groups
The compound’s uniqueness lies in its combination of furan , 4-methoxyphenylpiperazine , and 3-phenylpropyl groups. Below is a comparison with structurally related oxalamides:
Functional Implications
- Furan vs. Pyridine/Aryl Groups : The furan ring in the target compound may confer distinct electronic properties compared to pyridine (e.g., S336) or simple aryl groups (e.g., GMC-5). Furan’s oxygen atom could influence hydrogen bonding or metabolic stability .
- Piperazine Modifications : The 4-methoxyphenylpiperazine moiety differentiates it from analogs with dichlorophenylpiperazine (e.g., compound in ). Methoxy groups often enhance lipophilicity and CNS penetration, while halogens (e.g., Cl) may increase receptor binding affinity .
Biological Activity
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- Furan ring
- Piperazine moiety
- Oxalamide linkage
This combination of functional groups may contribute to its biological activity, particularly in areas such as neuropharmacology and oncology.
Pharmacological Properties
- Antitumor Activity :
- Neuropharmacological Effects :
- Tyrosinase Inhibition :
The mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways have been hypothesized based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression and neurotransmitter metabolism.
- Receptor Modulation : The interaction with serotonin and dopamine receptors may lead to altered signaling pathways that affect mood and behavior.
Study 1: Antitumor Efficacy
A study evaluated a series of piperazine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications enhanced their ability to induce apoptosis in tumor cells. The specific role of the furan and oxalamide groups in this context remains to be fully elucidated.
Study 2: Neuropharmacological Assessment
In a behavioral study involving animal models, compounds structurally similar to this compound exhibited significant anxiolytic effects when administered at specific dosages. These findings support further exploration into the compound's potential as a therapeutic agent for anxiety disorders.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antitumor | Apoptosis induction |
| Compound B | Neuroprotective | Receptor modulation |
| N1-(...) | Potentially both | Enzymatic inhibition |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide, and how are reaction conditions optimized?
- Methodology : Synthesis involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use carbodiimides (e.g., DCC) and activators (e.g., HOBt) to couple oxalic acid derivatives with amine intermediates .
- Piperazine substitution : Introduce the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution under inert atmosphere (N₂/Ar) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Temperature control (±2°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios (1:1.1 for amine:oxalyl chloride) are critical for yield enhancement .
Q. How does the furan-2-yl moiety influence the compound’s electronic properties and biological interactions?
- Mechanistic Insight : The furan ring contributes π-electron density, enhancing binding to aromatic residues in target proteins (e.g., GPCRs or kinases). Computational studies (DFT) show its electron-rich nature facilitates charge-transfer interactions .
- Experimental Validation : Replace furan with thiophene or phenyl in analogs to compare binding affinities via SPR assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structural analogs?
- Case Study : Analog N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide showed 10x higher kinase inhibition than the furan-containing variant, while another analog with a nitro group exhibited reduced solubility .
- Resolution Strategy :
- SAR Analysis : Systematically vary substituents (e.g., methoxy vs. nitro groups) and measure physicochemical properties (logP, pKa) and target binding (ITC, X-ray crystallography) .
- Data Normalization : Control for assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize variability .
Q. What advanced techniques are recommended for elucidating the compound’s interaction with RSK2 kinase?
- Methodology :
- Binding Studies : Surface plasmon resonance (SPR) with immobilized RSK2 (KD measurement) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions .
- Structural Insights : Molecular docking (AutoDock Vina) guided by RSK2’s crystal structure (PDB: 3RSU) .
- Validation : Mutagenesis of predicted binding residues (e.g., Lys100, Glu182) to confirm docking results .
Q. How can the compound’s metabolic stability be improved without compromising target affinity?
- Approach :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the oxalamide nitrogen to enhance plasma stability .
- Isotope Labeling : Use ¹⁴C-labeled compound for in vivo tracking of metabolic pathways .
- Data-Driven Optimization : Correlate structural modifications (e.g., fluorination of phenylpropyl chain) with microsomal half-life (human liver microsomes assay) .
Key Considerations for Experimental Design
- Contradiction Management : When replicating studies, validate purity via HPLC-MS and confirm biological activity in ≥2 cell lines (e.g., HEK293 and HeLa) .
- Scalability : Transition from batch to flow chemistry for steps requiring strict temperature control (e.g., piperazine substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
